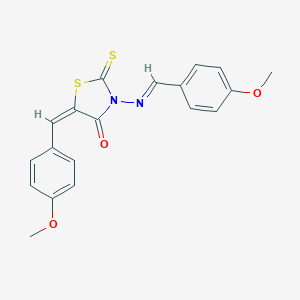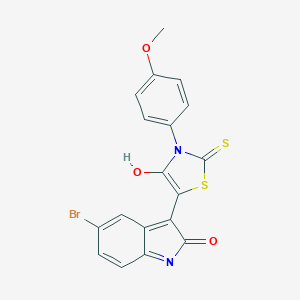
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H11BrN2O3S2 and its molecular weight is 447.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is a common feature in many bioactive compounds, contributes to the high affinity binding to multiple receptors, aiding in the development of new therapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can interfere with various inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. This is particularly relevant for chronic inflammatory diseases where long-term treatment is required .
Anticancer Applications
Indole derivatives are also explored for their anticancer activities. They can act on multiple targets within cancer cells, including DNA replication and cell division processes. Research into indole-based compounds continues to uncover new mechanisms by which they can inhibit tumor growth and proliferation .
Anti-HIV Effects
Some indole derivatives have been identified as potential anti-HIV agents. Their ability to inhibit the replication of the HIV virus makes them valuable candidates for further research and development in the treatment of HIV/AIDS .
Antioxidant Effects
The antioxidant properties of indole derivatives are beneficial in combating oxidative stress, which is a contributing factor in many diseases. By neutralizing free radicals, these compounds can prevent cellular damage and support overall health .
Antimicrobial Activity
Indole derivatives possess antimicrobial activities against a broad spectrum of microorganisms. This makes them useful in the development of new antibiotics and antiseptics to combat resistant strains of bacteria and other pathogens .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in the treatment of this disease. Their antitubercular activity is being investigated to develop more effective treatments against Mycobacterium tuberculosis .
Antidiabetic Potential
Research has indicated that indole derivatives may play a role in managing diabetes. They have the potential to modulate blood sugar levels and improve insulin sensitivity, which is crucial for the treatment of diabetes .
Propriétés
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3S2/c1-24-11-5-3-10(4-6-11)21-17(23)15(26-18(21)25)14-12-8-9(19)2-7-13(12)20-16(14)22/h2-8,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZFAOWBUPTKQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)
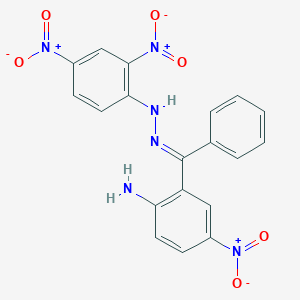
![5-[4-(Dimethylamino)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381927.png)
![2-[5-(5-Bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid](/img/structure/B381928.png)
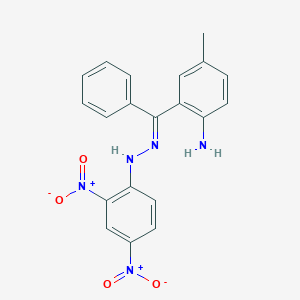
![5-(4-Fluorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381931.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B381933.png)
![[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381935.png)
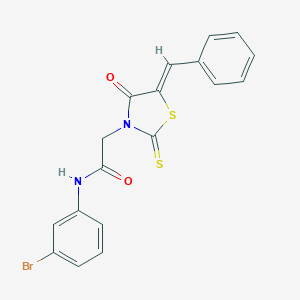
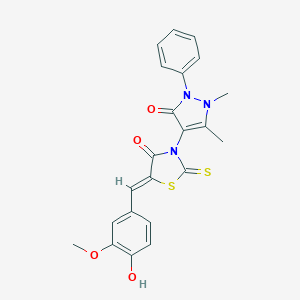
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381939.png)
